2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is an organosulfur compound characterized by the presence of a trifluoromethyl group and a pentylthio substituent on the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a pentylthiol reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pentylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-(n-Butylthio)-2,2,2-trifluoroacetophenone
- 2’-(n-Hexylthio)-2,2,2-trifluoroacetophenone
- 2’-(n-Pentylthio)-2,2,2-trifluorobenzophenone
Uniqueness
2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the specific combination of the pentylthio and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-pentylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(17)13(14,15)16/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNNZJPMKWNOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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